![molecular formula C17H20N4O2S B5718385 N-{[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B5718385.png)
N-{[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, a piperazine moiety, and a carbamothioyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. This intermediate is then reacted with 2-(4-methylpiperazin-1-yl)aniline to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbamothioyl group can be reduced to form corresponding amines.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-{[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The piperazine moiety can interact with neurotransmitter receptors, potentially influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-hydroxyphenyl)-N’-(4-methylpiperazin-1-yl)furan-2-carbohydrazide
- 2-(4-methylpiperazin-1-yl)cyclopentanol
- N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Uniqueness
N-{[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the piperazine moiety allows for versatile interactions with various biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-20-8-10-21(11-9-20)14-6-3-2-5-13(14)18-17(24)19-16(22)15-7-4-12-23-15/h2-7,12H,8-11H2,1H3,(H2,18,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZVJKKBFXUODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
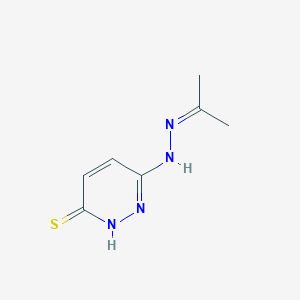
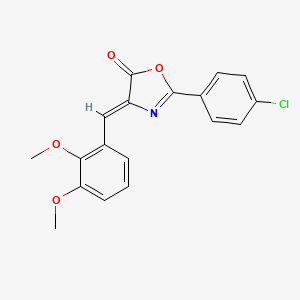
![2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5718344.png)
![3,4-dimethoxy-N'-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5718349.png)
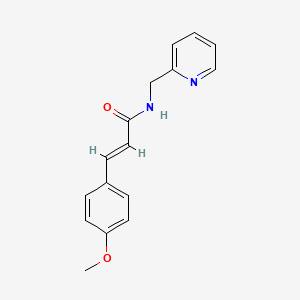
![2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5718354.png)
![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)
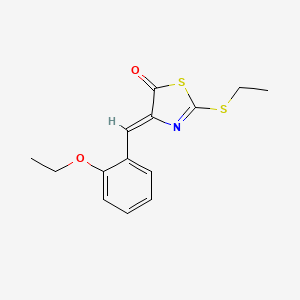
![2-methyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B5718371.png)
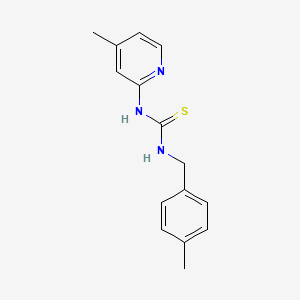
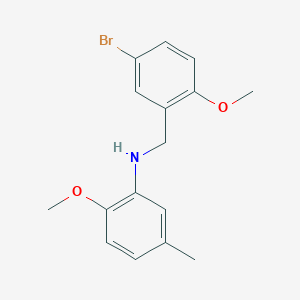
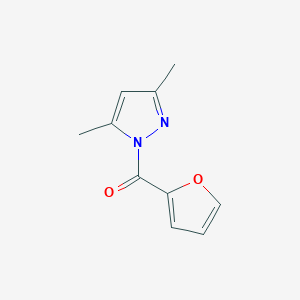
![Ethyl 4-[(biphenyl-2-ylcarbonyl)amino]benzoate](/img/structure/B5718406.png)
